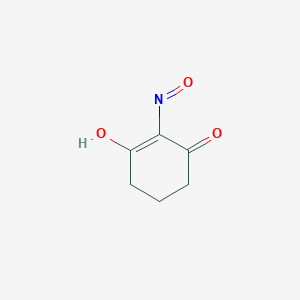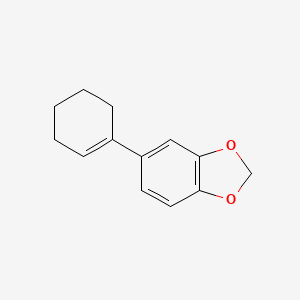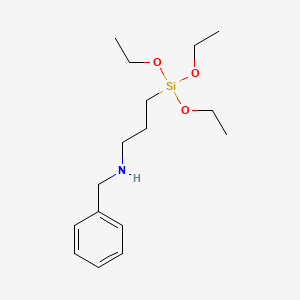
6-(2-Anilinoanilino)-1,3,5-triazine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Anilinoanilino)-1,3,5-triazine-2,4(1H,3H)-dithione is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Anilinoanilino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The process can be summarized as follows:
Step 1 Formation of Intermediate: - Cyanuric chloride is reacted with aniline to form an intermediate compound.
Step 2 Substitution Reaction: - The intermediate undergoes further substitution with another aniline derivative to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Anilinoanilino)-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiols.
Substitution: The anilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
6-(2-Anilinoanilino)-1,3,5-triazine-2,4(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(2-Anilinoanilino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-4,6-diphenoxy-1,3,5-triazine: This compound has similar structural features but lacks the dithione moiety.
1,3,5-Triazine-2,4,6-trithiol: Contains three thiol groups instead of dithione and anilino groups.
Uniqueness
6-(2-Anilinoanilino)-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to the presence of both anilino and dithione groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
93929-79-4 |
|---|---|
Formule moléculaire |
C15H13N5S2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
6-(2-anilinoanilino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C15H13N5S2/c21-14-18-13(19-15(22)20-14)17-12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9,16H,(H3,17,18,19,20,21,22) |
Clé InChI |
NVZCARBYBNXOJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC=C2NC3=NC(=S)NC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)


![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)

